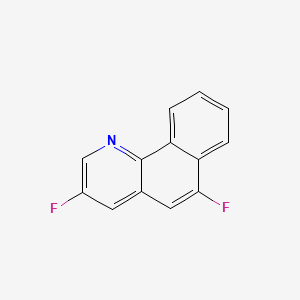
3,6-Difluorobenzo(h)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluorobenzo(h)quinoline is a fluorinated derivative of benzo(h)quinoline, a heterocyclic aromatic compound
Preparation Methods
The synthesis of 3,6-Difluorobenzo(h)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,6-difluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,6-Difluorobenzo(h)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
3,6-Difluorobenzo(h)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antibacterial and antiviral agents.
Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3,6-Difluorobenzo(h)quinoline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, thereby increasing its efficacy .
Comparison with Similar Compounds
3,6-Difluorobenzo(h)quinoline can be compared with other fluorinated quinolines, such as:
- 3-Fluoroquinoline
- 5-Fluoroquinoline
- 7-Fluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique positioning of fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
163275-62-5 |
|---|---|
Molecular Formula |
C13H7F2N |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3,6-difluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H7F2N/c14-9-5-8-6-12(15)10-3-1-2-4-11(10)13(8)16-7-9/h1-7H |
InChI Key |
PBWYYTUZTZCXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CN=C23)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















